molecular formula C9H5BrClN B573110 3-Bromo-6-chloroisoquinoline CAS No. 1276056-79-1

3-Bromo-6-chloroisoquinoline

Cat. No.: B573110
CAS No.: 1276056-79-1
M. Wt: 242.5
InChI Key: NAABYMOOMLEFPU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 3 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of 6-chloroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-chloroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancers.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity through electronic and steric effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoisoquinoline
  • 6-Chloroisoquinoline
  • 3,6-Dibromoisoquinoline
  • 3,6-Dichloroisoquinoline

Uniqueness

3-Bromo-6-chloroisoquinoline is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and binding properties. This dual substitution pattern allows for more versatile chemical modifications and applications compared to compounds with only one halogen substituent .

Properties

IUPAC Name

3-bromo-6-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABYMOOMLEFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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